molecular formula C10H17ClN4 B2722279 N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride CAS No. 1420867-82-8

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride

Cat. No.: B2722279
CAS No.: 1420867-82-8
M. Wt: 228.72
InChI Key: WKGRFHLJNIEVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method is based on the Bohlmann-Rahtz reaction, which is a well-known procedure for synthesizing pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Mechanism of Action

The mechanism of action of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to inhibit certain enzymes and proteins, thereby exerting its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research in drug discovery and development .

Properties

IUPAC Name

2-N-piperidin-4-ylpyridine-2,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7,11H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRFHLJNIEVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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